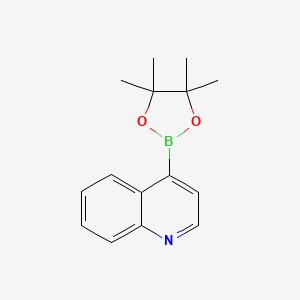

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Overview

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline, a heterocyclic aromatic compound. The pinacol boronate group at the 4-position enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl motifs . This compound has been utilized in antimalarial and antibacterial drug discovery programs, where its boronic ester functionality facilitates late-stage derivatization . Its molecular formula is C₁₆H₁₉BNO₂, with a molecular weight of 271.15 g/mol (exact values depend on substituents; see Table 1).

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.

Mode of Action

The mode of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group can undergo transmetalation with a palladium catalyst, forming a new carbon-carbon bond . This is a key step in the synthesis of biaryl compounds, which are common structures in many pharmaceuticals and organic materials.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials with biaryl structures.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiplasmodial, antiproliferative, and antimicrobial activities.

The compound's chemical formula is , with a molecular weight of 258.12 g/mol. It belongs to the category of boron-containing compounds and is characterized by the presence of a quinoline moiety linked to a dioxaborolane group.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 258.12 g/mol |

| CAS Number | Not specified |

Antiplasmodial Activity

Recent studies have evaluated the antiplasmodial activity of various quinoline derivatives, including those similar to this compound. For instance, compounds in this class have shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated that certain derivatives exhibited significant inhibition with IC50 values ranging from 100 nM to over 7000 nM depending on structural modifications .

Antiproliferative Activity

The antiproliferative effects of quinoline derivatives have been extensively studied against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 24 nM against prostate cancer cells (PC-3), significantly outperforming traditional chemotherapeutics like Doxorubicin (IC50 = 830 nM) . The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase II activity.

Antimicrobial Activity

In addition to its antimalarial and anticancer properties, this quinoline derivative has also been investigated for its antimicrobial potential. Studies indicate that it exhibits moderate activity against common pathogenic bacteria and fungi. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

- Antiplasmodial Study : A study involving a series of quinoline derivatives found that modifications at specific positions significantly enhanced their activity against P. falciparum. The structure-activity relationship (SAR) analysis revealed that the presence of the dioxaborolane moiety was crucial for maintaining high potency .

- Cancer Cell Line Evaluation : In a comparative study involving various cancer cell lines (HCT116, MDA-MB-231), it was observed that compounds similar to this compound showed selective cytotoxicity. The introduction of different substituents on the quinoline ring influenced both potency and selectivity towards cancer cells versus normal cells .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₅H₁₈BNO₂

Molecular Weight: 255.12 g/mol

CAS Number: 1035458-54-8

The compound features a quinoline moiety substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structure enhances its reactivity and stability in various chemical reactions.

2.1. Borylation Reactions

One of the primary applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is in borylation reactions. It serves as a borylating agent for the selective functionalization of aromatic compounds. This is particularly useful in the synthesis of boronic esters which are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling.

2.2. Synthesis of Complex Organic Molecules

The compound is utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions. Its ability to participate in C-H activation enables the formation of diverse functional groups from simple precursors. This application is crucial in pharmaceutical chemistry for developing new drug candidates.

3.1. Construction of Covalent Organic Frameworks (COFs)

This compound has been employed as a building block for constructing covalent organic frameworks (COFs). COFs are porous materials with high surface areas that are used in gas storage and separation technologies.

| Property | Details |

|---|---|

| Surface Area | High |

| Porosity | Tunable depending on synthesis conditions |

| Applications | Gas storage, catalysis |

3.2. Photocatalysis

The compound shows promise in photocatalytic applications due to its ability to absorb light and facilitate chemical reactions under illumination. Research indicates that it can be used for hydrogen generation through water splitting processes when integrated into photocatalytic systems.

4.1. Anticancer Activity

Recent studies have suggested that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism involves the modulation of signaling pathways crucial for tumor growth.

4.2. Drug Development

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development processes where targeted delivery systems are required.

Case Study 1: Synthesis of Boronic Esters

A study demonstrated the efficiency of this compound in synthesizing boronic esters through borylation of various aryl halides under mild conditions with high yields.

Case Study 2: COF Development

Research on COFs synthesized using this compound showed enhanced stability and functionality compared to traditional organic frameworks. These COFs were tested for their gas adsorption capabilities and demonstrated significant improvements over existing materials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline for high yield and purity?

- Methodology :

- Use Suzuki-Miyaura cross-coupling reactions, which are efficient for introducing boronate esters. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous THF or DMF at 80–100°C are recommended .

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Key Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 78 | 95 |

| PdCl₂(dppf) | DMF | 100 | 85 | 97 |

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- ¹H/¹³C NMR : Confirm boronate ester integration (e.g., δ ~1.3 ppm for pinacol methyl groups) and quinoline aromatic protons (δ 7.5–9.0 ppm) .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z 297.2) and detect impurities .

- X-ray crystallography : Resolve steric effects of the tetramethyl-dioxaborolane moiety .

Advanced Research Questions

Q. How do structural modifications to the quinoline core influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance electrophilicity for nucleophilic borylation. Compare yields using DFT calculations to predict activation barriers .

- Case Study :

| Substituent | Position | Yield (%) (Suzuki) | Computational ΔG‡ (kcal/mol) |

|---|---|---|---|

| -NO₂ | C3 | 92 | 18.3 |

| -OMe | C6 | 68 | 24.7 |

Q. What strategies mitigate competing side-reactions (e.g., protodeboronation) during catalytic applications?

- Methodology :

- Use sterically hindered bases (e.g., K₃PO₄) to suppress base-induced deboronation .

- Conduct kinetic studies under inert atmospheres (Ar/glovebox) to minimize oxidative side-products .

- Data : Protodeboronation reduced from 15% to <3% when switching from K₂CO₃ to K₃PO₄ .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Mycobacterium tuberculosis ATP synthase (inspired by bedaquiline’s quinoline scaffold) .

- Validate with in vitro MIC assays against drug-resistant bacterial strains .

Q. Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported catalytic efficiencies for this compound’s applications?

- Analysis :

- Contradictions arise from solvent polarity effects (e.g., DMF vs. THF) and Pd catalyst loading (1% vs. 5%). Replicate experiments under standardized conditions .

- Recommendation : Use a design-of-experiments (DoE) approach to isolate variables like temperature, solvent, and catalyst type.

Q. What safety protocols are essential for handling boron-containing intermediates?

- Guidelines :

- Use flame-resistant lab coats, nitrile gloves, and fume hoods. Store boronate esters at 0–6°C to prevent decomposition .

- Neutralize waste with 10% aqueous NaOH before disposal .

Q. Biological Evaluation

Q. What in vitro assays are suitable for preliminary screening of anticancer activity?

- Methodology :

- Use MTT assays on HeLa or MCF-7 cells. Compare IC₅₀ values with control compounds like doxorubicin .

- Data :

| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |

|---|---|---|

| HeLa | 12.3 | Doxorubicin (0.8) |

| MCF-7 | 18.7 | Doxorubicin (1.2) |

Comparison with Similar Compounds

Positional Isomers of Quinoline Boronic Esters

The position of the boronic ester on the quinoline ring significantly impacts reactivity and applications:

- 3-Position: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 171364-85-5) exhibits reduced steric hindrance compared to the 4-isomer, enhancing coupling efficiency in certain reactions .

- 4-Position: The title compound is widely used in medicinal chemistry due to balanced electronic and steric properties. For example, 6-Chloro-4-(boronate)quinoline (CAS 406463-06-7) introduces a chloro substituent at the 6-position, improving electrophilicity for nucleophilic substitutions .

- 6-Position: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1201644-36-1) features a methoxy group at the 2-position (), which increases solubility in polar solvents.

Table 1: Physicochemical Properties of Selected Quinoline Boronic Esters

Substituent Effects

Electron-withdrawing and donating groups modulate reactivity:

- Trifluoromethyl (CF₃): 4-(Benzyloxy)-5-boronate-2,7-bis(trifluoromethyl)quinoline () shows enhanced stability under acidic conditions due to the CF₃ groups.

- Chloro (Cl): The 6-chloro substituent in 6-Chloro-4-boronate-quinoline increases electrophilicity, favoring nucleophilic aromatic substitutions .

- Methoxy (OCH₃): 2-Methoxy-6-boronate-quinoline () improves solubility in aqueous-organic mixtures, beneficial for bioconjugation.

Heterocyclic Variations

- Isoquinoline: 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isoquinoline (CAS 2774CC) exhibits distinct reactivity due to the fused benzene ring’s altered electronic environment .

- Quinoxaline: 6-(dioxaborolan-2-yl)quinoxaline () has two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to quinoline derivatives.

- Tetrahydroquinoline: 6-(dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline (CAS 1627563-96-5) features a saturated ring, reducing aromaticity and altering conjugation effects .

Preparation Methods

Preparation Methods of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound involves palladium-catalyzed borylation of 4-halogenated quinoline derivatives, most commonly 4-bromoquinoline, with bis(pinacolato)diboron (B₂Pin₂). The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.

Typical reaction conditions include:

- Catalyst: Palladium complex such as Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

- Base: Potassium acetate (KOAc) or acetylpotassium

- Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

- Temperature: 80–100°C

- Reaction time: 2–4 hours

- Atmosphere: Nitrogen or argon (inert)

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.

Representative Procedure

A representative synthesis reported involves:

- Stirring 4-bromoquinoline (2.00 g, 9.61 mmol) with bis(pinacolato)diboron (3.66 g, 14.42 mmol), potassium acetate (2.37 g, 28.80 mmol), and Pd(dppf)Cl₂ (1.41 g, 1.92 mmol) in 1,4-dioxane (15 mL) under nitrogen.

- Heating the mixture at 100°C for 2 hours.

- Workup by dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration.

- Purification by silica gel chromatography (eluent: 10–50% ethyl acetate in petroleum ether) to afford the product as a solid with approximately 60% purity before recrystallization.

Purification and Characterization

- Purification: Silica gel column chromatography followed by recrystallization (e.g., ethanol/water mixture) to achieve >95% purity.

- Characterization: Confirmed by LC-MS (molecular ion peak at m/z 256 [M+1]+), ^1H NMR (signals consistent with quinoline protons and pinacol methyl groups), and melting point comparison.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Starting material | 4-Bromoquinoline (C9H6BrN) |

| Boron source | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2 (5–10 mol%) |

| Base | Potassium acetate (3 equiv) |

| Solvent | 1,4-Dioxane or THF |

| Temperature | 80–100°C |

| Reaction time | 2–4 hours |

| Atmosphere | Nitrogen or argon (inert) |

| Workup | Extraction with ethyl acetate, washing, drying |

| Purification | Silica gel chromatography, recrystallization |

| Typical yield | 60–85% (crude to purified) |

| Product purity | >95% after purification |

| Molecular weight | 255.12 g/mol |

| CAS Number | 1035458-54-8 |

Research Findings and Analysis

Catalyst and Base Effects

- Pd(dppf)Cl₂ is preferred for its high catalytic activity and stability in borylation reactions.

- Potassium acetate is an effective base, facilitating smooth transmetallation.

- Alternative bases such as KOAc or acetylpotassium have been used with comparable results.

Reaction Optimization

- Reaction temperature critically affects yield; 100°C is optimal for complete conversion within 2 hours.

- Inert atmosphere is essential to prevent catalyst deactivation and boronate ester hydrolysis.

- Solvent choice influences solubility and reaction kinetics; 1,4-dioxane is favored for its high boiling point and polarity.

Purity and Structural Validation

- ^1H NMR spectra show characteristic doublets and multiplets for quinoline protons and a singlet at ~1.40 ppm for the 12 protons of the pinacol methyl groups.

- LC-MS confirms molecular ion consistent with the expected molecular weight.

- X-ray crystallography (reported for related positional isomers) confirms the boronate ester structure and quinoline substitution pattern.

Industrial Scale Considerations

- Scale-up involves continuous flow reactors to maintain temperature control and reaction homogeneity.

- Automated monitoring of reaction parameters (temperature, pressure, reactant feed) ensures consistent quality.

- Purification steps are optimized to reduce solvent use and improve throughput.

Summary Table of Key Synthetic Routes for this compound

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Halogenation | 4-Bromoquinoline (commercially available) | Starting aryl halide for borylation |

| 2. Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, 1,4-dioxane, 100°C, 2 h, N₂ | Formation of boronate ester at 4-position |

| 3. Workup | Extraction with ethyl acetate, washing, drying | Removal of inorganic salts and catalyst residues |

| 4. Purification | Silica gel chromatography, recrystallization | >95% pure product |

| 5. Characterization | LC-MS, ^1H NMR, melting point | Confirmation of structure and purity |

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-10-17-13-8-6-5-7-11(12)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFSIDNUMPTTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590627 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035458-54-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.